molecular formula C15H24N2O3S B7054002 N-[2-(3-ethyl-3-methylmorpholin-4-yl)ethyl]benzenesulfonamide

N-[2-(3-ethyl-3-methylmorpholin-4-yl)ethyl]benzenesulfonamide

Cat. No.: B7054002
M. Wt: 312.4 g/mol
InChI Key: IDEPMBNCMHJGIY-UHFFFAOYSA-N
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Description

N-[2-(3-ethyl-3-methylmorpholin-4-yl)ethyl]benzenesulfonamide is an organic compound that features a morpholine ring substituted with ethyl and methyl groups, connected to a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-ethyl-3-methylmorpholin-4-yl)ethyl]benzenesulfonamide typically involves the reaction of 3-ethyl-3-methylmorpholine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-ethyl-3-methylmorpholin-4-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles replace the sulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the morpholine ring.

    Reduction: Reduced forms of the benzenesulfonamide.

    Substitution: Substituted benzenesulfonamide derivatives.

Scientific Research Applications

N-[2-(3-ethyl-3-methylmorpholin-4-yl)ethyl]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3-ethyl-3-methylmorpholin-4-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt metabolic pathways and cellular processes, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-ethylbenzenesulfonamide
  • N-methylbenzenesulfonamide
  • N-(2-hydroxyethyl)benzenesulfonamide

Uniqueness

N-[2-(3-ethyl-3-methylmorpholin-4-yl)ethyl]benzenesulfonamide is unique due to the presence of the morpholine ring with ethyl and methyl substitutions, which can enhance its chemical stability and biological activity compared to other benzenesulfonamide derivatives .

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[2-(3-ethyl-3-methylmorpholin-4-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3S/c1-3-15(2)13-20-12-11-17(15)10-9-16-21(18,19)14-7-5-4-6-8-14/h4-8,16H,3,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDEPMBNCMHJGIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(COCCN1CCNS(=O)(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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